molecular formula C12H4Cl4OS B187572 2,3,7,8-Tetrachlorophenoxathiine CAS No. 56348-76-6

2,3,7,8-Tetrachlorophenoxathiine

Cat. No.: B187572
CAS No.: 56348-76-6
M. Wt: 338 g/mol
InChI Key: VTMDFPQXCBIMRQ-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

2,3,7,8-Tetrachlorophenoxathiin (CAS 56348-76-6) is a polychlorinated derivative of phenoxathiin, a tricyclic heteroaromatic compound. Its molecular formula is C₁₂H₄Cl₄OS , with a molecular weight of 338.03 g/mol . The IUPAC name 2,3,7,8-tetrachlorophenoxathiine reflects the positions of chlorine substituents on the fused benzene rings (Figure 1). The core structure consists of two benzene rings bridged by oxygen and sulfur atoms, forming a 10-membered ring system. Chlorine atoms occupy the 2, 3, 7, and 8 positions, creating a symmetrical substitution pattern.

Table 1: Key identifiers of 2,3,7,8-tetrachlorophenoxathiin

Property Value Source
CAS Registry Number 56348-76-6
Molecular Formula C₁₂H₄Cl₄OS
SMILES Notation Clc1cc2Sc3cc(Cl)c(cc3Oc2cc1Cl)Cl
Exact Mass 335.879 g/mol

Physical and Chemical Characteristics

The compound exhibits high lipophilicity, as indicated by its calculated LogP value of 6.55 . While experimental data on melting and boiling points are limited, its structural similarity to phenoxathiin (melting point: 52–56°C) suggests a higher melting point due to increased molecular symmetry and chlorine-induced intermolecular interactions. The electronegative chlorine substituents enhance stability against oxidative degradation compared to non-halogenated analogs.

Key reactivity features include:

  • Electrophilic substitution resistance : Chlorine’s electron-withdrawing effects deactivate the aromatic rings, limiting further halogenation or nitration.
  • Thermal stability : The symmetrical substitution pattern likely reduces steric strain, enhancing thermal resilience.

Table 2: Comparative physicochemical properties

Property 2,3,7,8-Tetrachlorophenoxathiin Phenoxathiin
Molecular Weight 338.03 g/mol 200.26 g/mol
LogP 6.55 4.54
Aromatic System Electron-deficient Neutral

Comparison with Phenoxathiin Parent Compound

Phenoxathiin (C₁₂H₈OS) serves as the structural foundation for 2,3,7,8-tetrachlorophenoxathiin. Key differences include:

  • Electronic effects : Chlorine substitution reduces electron density in the aromatic system, as evidenced by Hammett substituent constants (σₚ = +0.23 for para-Cl). This contrasts with phenoxathiin’s neutral aromaticity.
  • Symmetry : The 2,3,7,8-chlorination pattern introduces a plane of symmetry absent in phenoxathiin, potentially influencing crystal packing.
  • Solubility : The tetrachloro derivative is less soluble in polar solvents due to increased hydrophobicity.

Figure 1 : Structural comparison of (A) phenoxathiin and (B) 2,3,7,8-tetrachlorophenoxathiin, highlighting chlorine positions.

Position-Specific Effects of Chlorine Substitution

The 2,3,7,8-substitution pattern imposes distinct electronic and steric effects:

  • Electronic modulation :

    • Chlorine’s inductive (-I) effect withdraws electron density, quantified by Hammett σₘ = +0.37 (meta) and σₚ = +0.23 (para).
    • Resonance (-R) effects are minimal due to chlorine’s poor π-donor capacity, favoring inductive dominance.
  • Steric considerations :

    • Chlorine’s van der Waals radius (1.80 Å) introduces steric hindrance at the 2 and 8 positions, potentially limiting π-stacking interactions.
  • Symmetry-driven properties :

    • The C₂ symmetry axis through the O and S atoms enhances molecular rigidity, affecting spectroscopic signatures (e.g., NMR splitting patterns).

Table 3: Hammett substituent constants for chlorine

Position σₘ (meta) σₚ (para)
Chlorine +0.37 +0.23
Inductive Effect Strong Moderate
Resonance Effect Negligible Weak

Properties

CAS No.

56348-76-6

Molecular Formula

C12H4Cl4OS

Molecular Weight

338 g/mol

IUPAC Name

2,3,7,8-tetrachlorophenoxathiine

InChI

InChI=1S/C12H4Cl4OS/c13-5-1-9-11(3-7(5)15)18-12-4-8(16)6(14)2-10(12)17-9/h1-4H

InChI Key

VTMDFPQXCBIMRQ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl

Other CAS No.

56348-76-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Thiophene fentanyl hydrochloride (C₂₄H₂₆N₂OS•HCl, ) is a synthetic opioid with a thiophene ring but lacks the chlorinated phenoxathiine backbone. Its toxicity profile is tied to opioid receptor interactions, unlike chlorinated aromatics, which typically exert toxicity via the aryl hydrocarbon receptor (AhR) pathway.
  • 5-Methyl-2,3,7,8-tetrahydro... Its chemical behavior is dominated by the phosphonate group, which is absent in 2,3,7,8-tetrachlorophenoxathiine.

Hypothetical Comparison Based on Chemical Class

While direct data are unavailable, insights can be inferred from chlorinated aromatic compounds:

  • Persistence: Chlorinated phenoxathiines likely exhibit high environmental persistence akin to PCDDs due to strong C-Cl bonds and aromatic stability.
  • Toxicity: The planar structure of phenoxathiine may allow binding to AhR, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), but with reduced potency due to differences in ring substituents.
  • Reactivity: The sulfur atom in phenoxathiine may introduce unique redox properties compared to oxygen-based dioxins.

Preparation Methods

Aluminum Chloride-Catalyzed Condensation

The foundational method involves the condensation of bis-3,4-dichlorophenyl ether with thionyl chloride (SOCl₂) under aluminum chloride (AlCl₃) catalysis. The reaction proceeds via deoxygenative chlorination, where SOCl₂ acts as both a chlorinating agent and oxygen scavenger. Critical parameters include:

  • Temperature : 60–80°C for optimal reaction kinetics.

  • Molar Ratios : A 1:2 stoichiometry of bis-3,4-dichlorophenyl ether to SOCl₂ minimizes side products.

  • Catalyst Loading : 10–15 mol% AlCl₃ ensures complete conversion within 6–8 hours.

The mechanism involves AlCl₃ coordinating to the sulfoxide oxygen, facilitating nucleophilic attack by chloride and subsequent elimination of SO₂. Cyclohexene is introduced to sequester chlorine by-products, shifting equilibrium toward TCP formation.

Co-Catalyzed Chlorination Using Dibenzo-Condensed Sulfur Heterocycles

Patent data reveals advanced catalytic systems employing dibenzo-condensed sulfur heterocycles (e.g., thianthrene derivatives) to enhance regioselectivity. These co-catalysts stabilize transition states during electrophilic aromatic chlorination, favoring 2,3,7,8-tetrachloro substitution.

Representative Co-Catalysts :

Co-CatalystYield (%)Selectivity (2,3,7,8-TCP)
2,3,7,8-Tetrachlorothianthrene78>95%
Octachlorothianthrene8293%
2,7-Dichlorothianthrene6588%

Reaction conditions: 50–70°C, 1:1.2 substrate-to-Cl₂ ratio, 5 mol% co-catalyst.

Mechanistic and Kinetic Analysis

Deoxygenation-Chlorination Pathways

The AlCl₃/SOCl₂ system operates through concurrent deoxygenation and chlorination. In situ Fourier-transform infrared (FTIR) studies confirm the formation of sulfinyl chloride intermediates, which undergo nucleophilic displacement by chloride. Cyclohexene acts as a chlorine scavenger via radical-mediated addition, preventing over-chlorination at the 1,4,6,9 positions:

Cyclohexene+Cl21,2-dichlorocyclohexaneΔH=84kJ/mol[1]\text{Cyclohexene} + \text{Cl}_2 \rightarrow \text{1,2-dichlorocyclohexane} \quad \Delta H = -84 \, \text{kJ/mol} \quad

Side Reactions and By-Product Management

Common by-products include:

  • 1,2,3,4-Tetrachlorophenoxathiine : Resulting from non-regioselective chlorination.

  • Polychlorinated Dibenzofurans : Formed via oxidative coupling under excess Cl₂.

Mitigation Strategies :

  • Stepwise Chlorination : Sequential addition of Cl₂ at 40°C reduces polychlorination.

  • Solvent Optimization : Dichloromethane (DCM) suppresses radical pathways compared to chlorobenzene.

Industrial-Scale Production and Challenges

Continuous Flow Reactor Systems

Modern production employs tubular reactors with immobilized AlCl₃ on silica gel. Key advantages include:

  • Residence Time : 30 minutes at 70°C.

  • Yield : 85–90% with <2% polychlorinated by-products.

Purification Protocols

Crude TCP is purified via:

  • Liquid-Liquid Extraction : 10% NaOH removes acidic impurities.

  • Recrystallization : Ethanol-water (7:3 v/v) yields 99.5% purity.

  • Column Chromatography : Silica gel with hexane-DCM (4:1) isolates TCP from thianthrene co-catalysts.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
AlCl₃/SOCl₂ + Cyclohexene7598Moderate
Thianthrene Co-Catalysis8299High
Continuous Flow8899.5Industrial

Thianthrene co-catalysis offers superior selectivity but requires costly ligand synthesis. Continuous flow systems balance efficiency and scalability .

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